molecular formula C11H17BO4 B15312364 [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol

[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol

Cat. No.: B15312364
M. Wt: 224.06 g/mol
InChI Key: RXHHWCRQOGFQKW-UHFFFAOYSA-N
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Description

[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol: is an organic compound that features a furan ring substituted with a boronate ester and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol typically involves the borylation of a furan derivative. One common method includes the reaction of 5-bromo-2-furaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction proceeds under mild conditions, often at room temperature, and yields the desired boronate ester. The hydroxymethyl group can be introduced via reduction of the aldehyde group using reagents such as sodium borohydride.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde precursor can be reduced to the hydroxymethyl derivative using sodium borohydride.

    Substitution: The boronate ester can undergo Suzuki-Miyaura coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, aqueous medium.

    Reduction: Sodium borohydride, methanol.

    Substitution: Palladium catalyst, aryl halides, base (e.g., potassium carbonate), organic solvent (e.g., toluene).

Major Products:

    Oxidation: 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylic acid.

    Reduction: [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol.

    Substitution: Biaryl compounds with various aryl groups.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Materials Science: It can be incorporated into polymers to impart unique properties such as enhanced thermal stability and conductivity.

Biology and Medicine:

    Drug Development: The boronate ester moiety is of interest in the design of enzyme inhibitors, particularly those targeting proteases.

    Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules via boronate ester linkages.

Industry:

    Catalysis: The compound can serve as a ligand in catalytic processes, enhancing the efficiency and selectivity of various reactions.

    Sensors: It can be used in the development of sensors for detecting sugars and other biomolecules due to the boronate ester’s affinity for diols.

Mechanism of Action

The mechanism by which [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol exerts its effects largely depends on its application. In organic synthesis, the boronate ester acts as a nucleophile in cross-coupling reactions, forming new carbon-carbon bonds. In biological systems, the boronate ester can form reversible covalent bonds with diols, which is useful in enzyme inhibition and sensor applications.

Comparison with Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar cross-coupling reactions.

    Bis(pinacolato)diboron: Another boron-containing compound used in borylation reactions.

    Catecholborane: Used in hydroboration reactions and has similar reactivity to [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol.

Uniqueness:

    Functional Groups: The presence of both a boronate ester and a hydroxymethyl group makes this compound unique, allowing it to participate in a wider range of chemical reactions.

    Applications: Its dual functionality makes it versatile in both organic synthesis and biological applications, unlike simpler boronate esters which may be limited to specific types of reactions.

Properties

IUPAC Name

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO4/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(7-13)14-9/h5-6,13H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHHWCRQOGFQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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